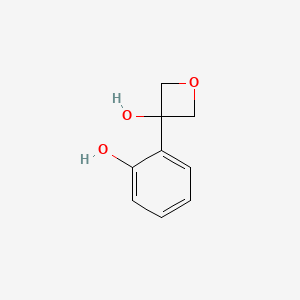

3-(2-Hydroxyphenyl)oxetan-3-ol

概要

説明

“3-(2-Hydroxyphenyl)oxetan-3-ol” is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.17 . It is used in various chemical reactions and has potential applications in the pharmaceutical industry .

Synthesis Analysis

The synthesis of “this compound” involves two stages . In the first stage, 2-hydroxybromobenzene reacts with n-butyllithium in diethyl ether and hexane at 20°C for 0.5 hours under an inert atmosphere. In the second stage, oxetan-3-one is added in diethyl ether at 20°C for 12 hours under an inert atmosphere . This synthesis method yields “this compound” with a yield of 75% .Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxetane ring, which is a three-membered cyclic ether, attached to a phenyl ring with a hydroxyl group . The oxetane ring serves as an isostere of the carbonyl moiety .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can participate in ring-opening reactions of terminal epoxides with carboxylic acids . This reaction provides a convenient synthetic approach to 1,2-diol monoesters .Physical And Chemical Properties Analysis

“this compound” is a colorless transparent liquid . It has a molecular weight of 166.17 and a molecular formula of C9H10O3 .科学的研究の応用

Bioisostere of Carboxylic Acid

3-(2-Hydroxyphenyl)oxetan-3-ol, as part of the oxetane ring, has been identified as a bioisostere of the carboxylic acid functional group. Research suggests its potential in replacing carboxylic acid moieties, with evaluations indicating promise in isosteric replacements in medicinal chemistry (Lassalas et al., 2017).

Synthesis and Medicinal Chemistry

Oxetan-3-ol has been synthesized from epoxy chloropropane and is commonly used for the preparation of 3-oxetanone. The compounds containing oxetanone moiety are frequently utilized in synthetic and medicinal chemistry. They are considered valuable in drug discovery and synthesis, especially due to their role as precursors to oxetanones (Xu Tianxiang et al., 2016).

Chemoselective Thiol Alkylation

In a study, oxetan-3-ols were used in a lithium-catalyzed, chemoselective C−OH activation and thiol alkylation process. This resulted in the formation of oxetane sulfides, offering new motifs in chemical space and specifically as bioisosteres for thioesters (Croft et al., 2017).

Drug Discovery

The oxetane ring, particularly oxetan-3-one, has been utilized in drug discovery for its ability to induce changes in solubility, lipophilicity, metabolic stability, and molecular conformation. This makes it a valuable component in the synthesis of drugs and other bioactive compounds (Wuitschik et al., 2010).

Organic Photovoltaics

Oxetane-functionalized thiophene comonomers have been synthesized and used in the fabrication of organic photovoltaics (OPVs). They show potential in the development of new materials for OPV applications, particularly in achieving well-defined morphologies (Brotas et al., 2012).

作用機序

Target of Action

Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . Oxetanes have been used in the development of drugs targeting various diseases, including cancer .

Mode of Action

Oxetane is known to be an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity . This property can influence the interaction of the compound with its targets.

Biochemical Pathways

Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .

Pharmacokinetics

Oxetane is known to be more metabolically stable and lipophilicity neutral . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Action Environment

The physicochemical properties of oxetane-containing compounds, such as metabolic stability and lipophilicity, can be influenced by various factors, including ph, temperature, and the presence of other substances .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(2-hydroxyphenyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,10-11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAGYWFKHNPCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306507 | |

| Record name | 3-(2-Hydroxyphenyl)-3-oxetanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1123786-87-7 | |

| Record name | 3-(2-Hydroxyphenyl)-3-oxetanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123786-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Hydroxyphenyl)-3-oxetanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

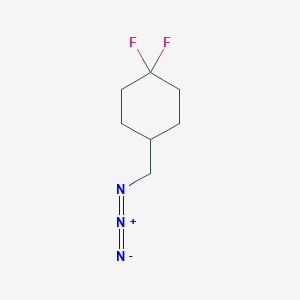

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B3082352.png)

![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)

![N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide](/img/structure/B3082395.png)